molecular formula C10H9N3OS B13695507 2-Amino-5-(2,3-dihydro-5-benzofuryl)-1,3,4-thiadiazole

2-Amino-5-(2,3-dihydro-5-benzofuryl)-1,3,4-thiadiazole

Cat. No.: B13695507
M. Wt: 219.27 g/mol
InChI Key: WMMSCGUNHYOJOG-UHFFFAOYSA-N
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Description

2-Amino-5-(2,3-dihydro-5-benzofuryl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring fused with a benzofuran moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2,3-dihydro-5-benzofuryl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a benzofuran derivative with thiosemicarbazide under acidic or basic conditions to form the thiadiazole ring.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2,3-dihydro-5-benzofuryl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of dihydro derivatives.

    Substitution: The amino group and other positions on the thiadiazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiadiazole ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2,3-dihydro-5-benzofuryl)-1,3,4-thiadiazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3,4-thiadiazole: A simpler analog without the benzofuran moiety.

    5-Phenyl-1,3,4-thiadiazole: Contains a phenyl group instead of the benzofuran.

    2-Amino-5-(2,3-dihydrobenzofuran)-1,3,4-thiadiazole: Similar structure but with a different substitution pattern.

Uniqueness

2-Amino-5-(2,3-dihydro-5-benzofuryl)-1,3,4-thiadiazole is unique due to the presence of both the thiadiazole and benzofuran rings, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H9N3OS

Molecular Weight

219.27 g/mol

IUPAC Name

5-(2,3-dihydro-1-benzofuran-5-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H9N3OS/c11-10-13-12-9(15-10)7-1-2-8-6(5-7)3-4-14-8/h1-2,5H,3-4H2,(H2,11,13)

InChI Key

WMMSCGUNHYOJOG-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)C3=NN=C(S3)N

Origin of Product

United States

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